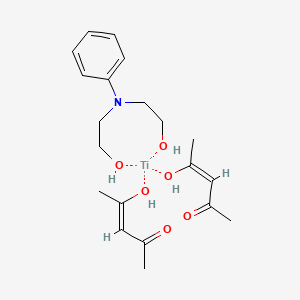
5-(1-Methyl-2-(thiazolidin-2-yliden)ethyliden)-4-oxo-2-thioxothiazolidin-3-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Methyl-2-(thiazolidin-2-yliden)ethyliden)-4-oxo-2-thioxothiazolidin-3-acetic acid is a complex organic compound with a unique structure that includes thiazolidine and thioxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-2-(thiazolidin-2-yliden)ethyliden)-4-oxo-2-thioxothiazolidin-3-acetic acid typically involves multi-step organic reactions. One common method includes the condensation of thiazolidine derivatives with appropriate aldehydes or ketones under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Methyl-2-(thiazolidin-2-yliden)ethyliden)-4-oxo-2-thioxothiazolidin-3-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-(1-Methyl-2-(thiazolidin-2-yliden)ethyliden)-4-oxo-2-thioxothiazolidin-3-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(1-Methyl-2-(thiazolidin-2-yliden)ethyliden)-4-oxo-2-thioxothiazolidin-3-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The specific pathways involved depend on the context of its use, such as inhibiting enzyme activity or altering receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Carboxymethyl-5-(1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene)-2-thiothiazolid-4-one
- 3-Carboxymethyl-5-(2-(3-methyl-2-thiazolidinylidene)-1-methylethylidene)rhodanine
Uniqueness
What sets 5-(1-Methyl-2-(thiazolidin-2-yliden)ethyliden)-4-oxo-2-thioxothiazolidin-3-acetic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
32046-64-3 |
|---|---|
Molekularformel |
C11H12N2O3S3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-[5-[(E)-1-(4,5-dihydro-1,3-thiazol-2-yl)prop-1-en-2-yl]-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid |
InChI |
InChI=1S/C11H12N2O3S3/c1-6(4-7-12-2-3-18-7)9-10(16)13(5-8(14)15)11(17)19-9/h4,16H,2-3,5H2,1H3,(H,14,15)/b6-4+ |
InChI-Schlüssel |
IUMDQPGXCZMGTM-GQCTYLIASA-N |
Isomerische SMILES |
C/C(=C\C1=NCCS1)/C2=C(N(C(=S)S2)CC(=O)O)O |
Kanonische SMILES |
CC(=CC1=NCCS1)C2=C(N(C(=S)S2)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


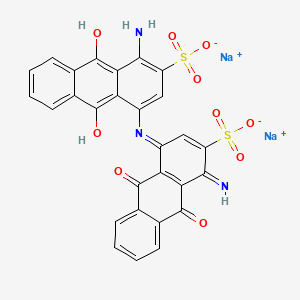

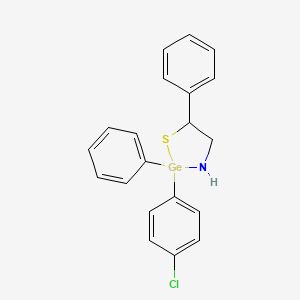


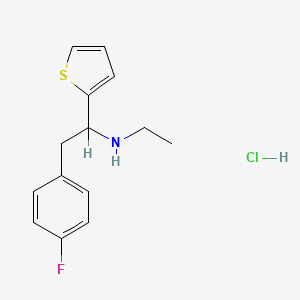
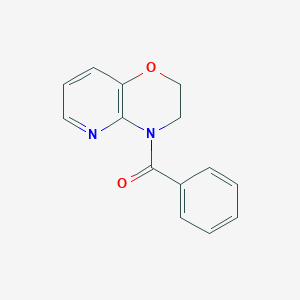


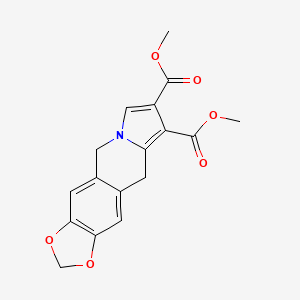
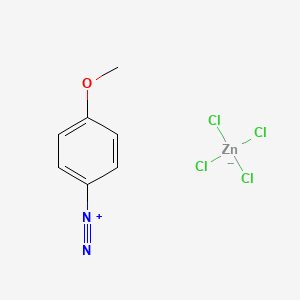
![(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-ethyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B15182073.png)

